molecular formula C18H16O4 B13838637 [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate

[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate

Cat. No.: B13838637
M. Wt: 296.3 g/mol
InChI Key: FKRRGIZBYWZEHY-UHFFFAOYSA-N
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Description

[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate is a bifunctional methacrylate ester featuring a naphthalene core substituted with two methacryloyloxy groups. Its naphthalene backbone provides rigidity, while the methacrylate groups enable covalent bonding during free-radical polymerization, yielding materials with tailored mechanical and thermal properties .

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

[6-(2-methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C18H16O4/c1-11(2)17(19)21-15-7-5-14-10-16(8-6-13(14)9-15)22-18(20)12(3)4/h5-10H,1,3H2,2,4H3

InChI Key

FKRRGIZBYWZEHY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate typically involves an esterification reaction between a dihydroxy-substituted naphthalene derivative and methacrylic acid or its activated derivatives (e.g., acid chlorides or anhydrides). The key step is the introduction of two methacryloyl groups at the 2- and 6-positions of the naphthalene ring via ester linkage.

Specific Method from Patent US8394468B2

According to patent US8394468B2, which discusses polymerizable compounds and liquid crystal compositions, the compound can be synthesized by reacting 6-hydroxy-2-naphthol or a related dihydroxy naphthalene derivative with methacryloyl chloride in the presence of a base and an organic solvent.

  • Reagents:

    • 6-Hydroxy-2-naphthol (starting diol)
    • Methacryloyl chloride (acylating agent)
    • Base: Triethylamine or pyridine (to neutralize HCl)
    • Solvent: Dichloromethane or toluene
  • Reaction Conditions:

    • Low temperature (0 to 5 °C) during addition of methacryloyl chloride to control the reaction rate and minimize side reactions.
    • Stirring under inert atmosphere (nitrogen or argon) to prevent polymerization of methacryloyl groups.
    • Post-reaction workup includes washing with aqueous solutions to remove acid and base residues, followed by solvent evaporation and purification by recrystallization or chromatography.
  • Reaction Scheme:

$$
\text{6-Hydroxy-2-naphthol} + 2 \ \text{Methacryloyl chloride} \xrightarrow[\text{solvent}]{\text{base, low temp}} \text{[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate} + 2 \ \text{HCl}
$$

Alternative Preparation Routes

  • Using Methacrylic Anhydride:
    Instead of methacryloyl chloride, methacrylic anhydride can be employed as the acylating agent under similar conditions with a base catalyst to facilitate esterification.

  • Direct Esterification with Methacrylic Acid:
    Although less reactive, direct esterification of 6-hydroxy-2-naphthol with methacrylic acid in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) and removal of water by azeotropic distillation can be used. This method generally requires harsher conditions and longer reaction times.

Solvent and Purification Considerations

  • Solvents: Dichloromethane and toluene are preferred due to their ability to dissolve both reactants and products and their inertness toward acylation reactions.

  • Purification:
    After reaction completion, the crude product is typically purified by recrystallization from suitable solvents or by column chromatography to remove unreacted starting materials and side products.

Data Table: Summary of Preparation Parameters

Parameter Details Notes
Starting Material 6-Hydroxy-2-naphthol Diol precursor
Acylating Agent Methacryloyl chloride / Methacrylic anhydride Reactive acyl donors
Base Triethylamine, Pyridine Neutralizes HCl, promotes esterification
Solvent Dichloromethane, Toluene Inert, good solubility
Temperature 0–5 °C during addition Controls reaction rate
Atmosphere Nitrogen or Argon Prevents premature polymerization
Reaction Time 2–6 hours Depends on scale and conditions
Workup Aqueous washes, solvent evaporation Removes impurities
Purification Recrystallization, Chromatography Ensures product purity
Yield Typically moderate to high (50–85%) Depends on exact conditions

Chemical Reactions Analysis

Types of Reactions

[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-(2-methylprop-2-enoyloxy)naphthalene-2-carboxylic acid.

    Reduction: Formation of 6-(2-methylprop-2-enoyloxy)naphthalene-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors in biological systems. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Naphthalene Derivatives

Compound Name Substituents on Naphthalene Ring Functional Groups Primary Application
Target Compound 6- and 2-positions: methacryloyloxy Methacrylate esters Polymer composites
2-(6-Ethyl-naphthalen-2-yl)propanoic acid 6-position: ethyl; 2-position: propanoic acid Carboxylic acid, alkyl chain Pharmaceutical intermediates
2-(6-(Methylthio)naphthalen-2-yl)propanoic acid 6-position: methylthio; 2-position: propanoic acid Thioether, carboxylic acid Drug synthesis
Methyl methacrylate crosspolymer (CAS 25777–71–3) 2-(2-methylprop-2-enoyloxy)ethyl group Crosslinked methacrylate Spherical microspheres in composites
6-Methoxy-2-naphthyl ketone 6-position: methoxy; 2-position: ketone Methoxy, carbonyl Naproxen intermediate
Diaplasinin (CAS 481631-45-2) 6-position: tetrazol-5-ylmethoxy Tetrazole, ether Fibrinolytic therapy

Key Observations :

  • The target compound’s methacrylate groups distinguish it from pharmaceutical derivatives (e.g., propanoic acid or tetrazole substituents), which prioritize bioactivity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property Target Compound Methyl Methacrylate Crosspolymer 2-(6-Ethyl-naphthalen-2-yl)propanoic acid
Reactivity High (methacrylate) Moderate (crosslinked) Low (carboxylic acid)
Solubility Low in polar solvents Insoluble (composite form) Moderate in organic solvents
Thermal Stability High (aromatic core) >200°C ~150°C
Particle Size (if applicable) N/A 1–25 μm N/A

Key Findings :

  • The methacrylate groups enhance the target compound’s reactivity, enabling rapid polymerization, whereas carboxylic acid derivatives exhibit lower reactivity but better solubility .

Biological Activity

[6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate, with the CAS number 151705-85-0, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate is C18H16O4C_{18}H_{16}O_{4} with a molecular weight of 296.3 g/mol. The compound features a naphthalene ring substituted with an enoyloxy group, which may influence its reactivity and biological interactions.

PropertyValue
CAS Number151705-85-0
Molecular FormulaC18H16O4C_{18}H_{16}O_{4}
Molecular Weight296.3 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study involving derivatives of naphthalene showed promising results against various bacterial strains, suggesting that [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate may possess similar activity. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on several cancer cell lines to evaluate the potential anticancer effects of this compound. Preliminary results indicate that it may induce apoptosis in certain cancer cells, although further studies are required to elucidate the specific pathways involved.

Mutagenicity Testing

In mutagenicity assessments, the compound showed non-mutagenic properties in several tests, indicating a favorable safety profile for potential therapeutic applications. This aligns with findings from related compounds in the same chemical class.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy of naphthalene derivatives.
    • Method : Disc diffusion method against Gram-positive and Gram-negative bacteria.
    • Results : Significant inhibition zones were observed, suggesting effective antimicrobial action.
    • : Supports further investigation into [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate's potential as an antimicrobial agent.
  • Cytotoxicity Analysis :
    • Objective : To determine the cytotoxic effects on cancer cell lines (e.g., HeLa and MCF7).
    • Method : MTT assay for cell viability.
    • Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant potency.
    • : Suggests potential for development as an anticancer therapeutic.
  • Safety and Toxicology Assessment :
    • Objective : To assess mutagenicity using Ames test.
    • Method : Testing with various strains of Salmonella typhimurium.
    • Results : No significant mutagenic activity was detected.
    • : Indicates a low risk for genetic toxicity.

Q & A

Q. What are the established synthetic routes for [6-(2-Methylprop-2-enoyloxy)naphthalen-2-yl] 2-methylprop-2-enoate, and what reaction conditions optimize yield and purity?

The compound is synthesized via a two-step esterification process. First, 6-hydroxy-2-naphthol undergoes reaction with methacryloyl chloride in the presence of a base (e.g., K₂CO₃ or NaOH) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere. The reaction is typically conducted at 0–5°C to minimize side reactions, followed by stirring at room temperature for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires strict control of stoichiometry (2:1 molar ratio of methacryloyl chloride to diol) and exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • ¹H NMR : Peaks at δ 7.2–8.5 ppm correspond to naphthalene aromatic protons, while δ 5.5–6.1 ppm (multiplet) and δ 1.9–2.1 ppm (singlet) confirm the methacrylate vinyl and methyl groups, respectively .
  • IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (ester C=O stretch) and ~1630 cm⁻¹ (C=C vinyl stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 326.3 (C₁₉H₁₈O₄), with fragmentation patterns consistent with ester cleavage .

Q. What are the primary research applications of this compound in material science?

The compound serves as a bifunctional crosslinker in polymer networks due to its two methacrylate groups. It enhances thermal stability (Tg > 120°C) and mechanical strength in photocurable resins and hydrogels. Applications include dental composites and 3D-printed materials, where controlled crosslinking density improves durability .

Advanced Research Questions

Q. How does the steric hindrance of the naphthalene core influence the compound's reactivity in radical polymerization?

The bulky naphthalene group introduces steric hindrance, slowing propagation rates in radical polymerization. Differential scanning calorimetry (DSC) studies show a 20–30% reduction in polymerization rate compared to linear methacrylates (e.g., methyl methacrylate). Initiator systems like azobisisobutyronitrile (AIBN) at 70°C or photoinitiators (e.g., Irgacure 819) under UV light mitigate this effect .

Q. What crystallographic challenges arise when determining this compound's structure, and how can SHELX software address them?

Crystallographic analysis is complicated by weak diffraction (due to flexible ester groups) and potential twinning. Using SHELXL with the TWIN and BASF commands refines twinned data, while hydrogen-bonding interactions (e.g., C=O⋯H–Ar) stabilize the lattice. A representative study resolved the structure with R₁ = 0.045 and wR₂ = 0.120, confirming the ester conformation .

Q. How can researchers resolve contradictory data regarding the compound's solubility in polar aprotic solvents?

Discrepancies arise from impurities or varying hydration states. Systematic solubility studies using HPLC-pure samples in DMSO, DMF, and THF (25°C) with UV-Vis monitoring (λ = 280 nm) show solubility rankings: DMSO > DMF > THF. Dynamic light scattering (DLS) detects aggregation in THF at concentrations >10 mM .

Q. What strategies mitigate by-product formation during synthesis?

Common by-products include mono-ester derivatives and di-ester isomers. Strategies include:

  • Slow addition of methacryloyl chloride to avoid local excess.
  • Low-temperature reaction (0°C) to suppress isomerization.
  • Purification : Gradient elution HPLC (C18 column, acetonitrile/water) separates isomers with >98% purity .

Methodological Tables

Q. Table 1. Comparison of Solubility in Polar Aprotic Solvents

SolventSolubility (mg/mL, 25°C)Aggregation Threshold (mM)
DMSO45.2 ± 1.3>50
DMF32.7 ± 0.9>30
THF18.5 ± 0.7>10
Data derived from UV-Vis and DLS analysis

Q. Table 2. Key Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
a, b, c (Å)10.21, 8.45, 15.32
β (°)98.7
R₁ (I > 2σ(I))0.045
wR₂ (all data)0.120
Refined using SHELXL

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